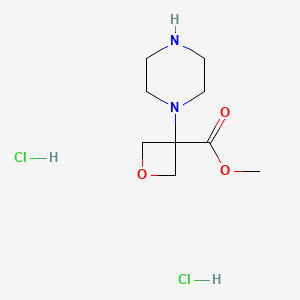

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride

CAS No.: 1803566-01-9

Cat. No.: VC2869989

Molecular Formula: C9H18Cl2N2O3

Molecular Weight: 273.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803566-01-9 |

|---|---|

| Molecular Formula | C9H18Cl2N2O3 |

| Molecular Weight | 273.15 g/mol |

| IUPAC Name | methyl 3-piperazin-1-yloxetane-3-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C9H16N2O3.2ClH/c1-13-8(12)9(6-14-7-9)11-4-2-10-3-5-11;;/h10H,2-7H2,1H3;2*1H |

| Standard InChI Key | GZFREGTXBJVSPZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(COC1)N2CCNCC2.Cl.Cl |

| Canonical SMILES | COC(=O)C1(COC1)N2CCNCC2.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride features a unique molecular architecture incorporating several key structural elements. The parent compound consists of an oxetane ring (a four-membered cyclic ether) bearing a methyl carboxylate group and a piperazine moiety at the 3-position. The dihydrochloride salt form results from protonation of both nitrogen atoms in the piperazine ring with hydrochloric acid.

The parent compound has a molecular formula of C9H16N2O3, while the dihydrochloride salt would have a molecular formula of C9H16N2O3·2HCl. This structure contains several noteworthy features that contribute to its chemical properties:

Comparison with Related Compounds

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride can be compared with several structurally related compounds to understand its unique characteristics:

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate, the parent compound without HCl salt formation, would share the same core structure but differ in solubility, ionization state, and potentially stability. The free base form would have less aqueous solubility but potentially greater lipophilicity and membrane permeability.

Other structurally related compounds include Methyl 3-(piperazin-1-yl)propanoate, Methyl 3-(piperazin-1-yl)butanoate, and Methyl 3-(piperazin-1-yl)pentanoate. These compounds lack the oxetane ring, instead featuring linear carbon chains of varying lengths. This structural difference would result in greater conformational flexibility compared to the oxetane-containing compound, which could significantly affect their binding properties and pharmacokinetic characteristics.

The oxetane ring represents a significant distinguishing feature, as it imparts specific conformational constraints and potentially enhances metabolic stability. Research has investigated oxetane-containing compounds as bioisosteres for carbonyl groups and as structural components that can improve drug-like properties.

Synthesis and Preparation

Reaction Conditions

The synthesis of the parent compound requires specific reaction conditions to achieve optimal yields and purity:

The nucleophilic substitution reaction between piperazine and the oxetane precursor often employs a base such as triethylamine to facilitate the reaction by enhancing the nucleophilicity of the piperazine nitrogen. The reaction typically requires heating to overcome activation energy barriers and promote the formation of the desired product.

Based on similar reactions in the search results, appropriate solvents might include N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which provide suitable dissolution properties for the reactants and facilitate the substitution reaction . For example, related reactions using potassium carbonate in DMF at 60°C have been reported for similar oxetane-containing compounds .

The reaction time may vary depending on the specific conditions employed, but similar substitution reactions can require several hours to days to reach completion. Monitoring by thin-layer chromatography or other analytical techniques would be essential to determine reaction progress.

For the conversion to the dihydrochloride salt, controlled addition of HCl and careful consideration of solvent systems would be necessary to ensure complete and uniform salt formation without degradation of the parent compound.

Industrial Production Methods

Industrial-scale production of Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride would likely incorporate more sophisticated approaches to enhance efficiency, yield, and purity:

Continuous flow reactors could be employed to improve heat transfer, mixing, and reaction control, potentially enhancing the efficiency and reproducibility of the production process. Automated systems for precise control of reaction parameters (temperature, pressure, reagent addition rates) would help maintain consistent product quality across batches.

Advanced purification techniques including optimized crystallization protocols, chromatographic methods, and filtration systems would be essential for obtaining pharmaceutical-grade material with high purity. The salt formation step would require careful control of stoichiometry, temperature, and crystallization conditions to ensure consistent salt formation and removal of impurities.

Quality control measures would incorporate analytical testing at multiple stages of production to verify intermediate and final product specifications. Given the presence of the strained oxetane ring, special considerations for stability during processing and storage might be necessary based on the potential isomerization tendencies observed in related compounds .

Chemical Reactions and Stability

Reactivity Profile

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride presents a complex reactivity profile influenced by its constituent functional groups and salt form:

The oxetane ring introduces strain that enhances reactivity at this site. Under acidic conditions, the ring may be susceptible to ring-opening reactions, potentially leading to isomerization or degradation products. The search results indicate that related oxetane-carboxylic acids can undergo isomerization when heated in dioxane/water mixtures .

The methyl ester group presents a site for hydrolysis reactions, potentially forming the corresponding carboxylic acid under appropriate conditions. This functionality also provides opportunities for transesterification or amidation reactions to create additional derivatives.

Oxidation reactions of the parent compound can form corresponding oxetane derivatives, while reduction reactions can yield piperazine derivatives with altered functional groups. The dihydrochloride salt form may modify the course of these reactions due to the altered electronic properties of the protonated piperazine nitrogens.

Stability Considerations

The stability of Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride warrants careful consideration for handling, storage, and application purposes:

Temperature sensitivity is an important factor, particularly given that related oxetane-carboxylic acids have demonstrated isomerization when heated in specific solvent mixtures. According to search result , some oxetane-carboxylic acids are stable at room temperature but undergo isomerization when heated in a dioxane/water mixture at 100°C.

pH dependence is particularly relevant for the dihydrochloride salt, which would maintain stability under acidic conditions but might undergo deprotonation in basic environments. The search results indicate that the presence of basic groups can influence the stability of oxetane-containing compounds, with highly basic groups like imidazole potentially preventing intramolecular protonation of the oxetane ring .

Structural factors also influence stability, with the search results suggesting that bulky substituents, zwitterionic structures, or conformationally rigid cores can stabilize oxetane-containing molecules . The piperazine moiety in Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride might provide some stabilizing effects, though specific studies would be needed to confirm this hypothesis.

Storage recommendations would likely include protection from excessive moisture, heat, and light, with temperature-controlled conditions preferred to maintain long-term stability.

Research Applications

Medicinal Chemistry Applications

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride and its parent compound offer several valuable applications in medicinal chemistry:

As a building block, the compound provides a unique scaffold for constructing more complex molecules with potential pharmacological activity. The combination of the oxetane ring and piperazine moiety creates distinctive spatial arrangements and physicochemical properties that can be advantageous in drug design.

The compound can serve as a pharmacophore in drug design and development, where the specific structural features contribute to targeted binding interactions with biological receptors. The oxetane ring, in particular, has gained attention in medicinal chemistry as a structural motif that can enhance metabolic stability and modulate physicochemical properties.

Research has explored the use of oxetane-containing compounds as bioisosteres for carbonyl groups and other functional moieties . This approach can lead to improved pharmacological properties while maintaining essential biological activity. The search results specifically mention investigations into "3,3-diaryloxetanes as potential bioisosteres" .

The dihydrochloride salt form potentially enhances aqueous solubility, making the compound more amenable to formulation development and potentially improving bioavailability in pharmaceutical applications.

Role in Drug Discovery

In drug discovery processes, Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride could provide several advantages:

Research on the parent compound has explored potential biological activities, including antimicrobial and anticancer properties. These preliminary investigations suggest possible therapeutic directions for compounds containing this structural motif.

Structure-activity relationship (SAR) studies could leverage the unique structural features of this compound to understand how molecular modifications affect biological activity. The oxetane ring provides a conformationally restricted scaffold that can help elucidate binding requirements for specific biological targets.

The compound offers multiple sites for chemical modification, enabling the creation of diverse chemical libraries for high-throughput screening. The piperazine nitrogen (when deprotonated), methyl ester, and other positions can be modified to generate structural analogs with varied properties and activities.

In pharmaceutical development, the dihydrochloride salt formation represents a strategy to enhance solubility and stability, potentially addressing formulation challenges often encountered with drug candidates containing basic nitrogen atoms.

Other Scientific Uses

Beyond medicinal chemistry, Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride may find utility in various scientific applications:

The compound could contribute to the development of specialty chemicals and advanced materials, where its unique structural features might impart specific properties. The combination of the strained oxetane ring with the piperazine functionality creates distinctive reactivity patterns that might be exploited in materials science.

Research on oxetane-modified peptides, as mentioned in the search results , suggests potential applications in peptide chemistry. The incorporation of oxetane moieties into peptide structures can create peptidomimetics with altered conformational properties and enhanced stability against enzymatic degradation.

The compound might serve as a chemical probe for studying biological systems and protein-ligand interactions. The distinctive structural features could provide insights into binding site requirements and molecular recognition mechanisms.

As a synthetic intermediate, the compound could facilitate access to more complex molecular architectures that would be challenging to prepare through alternative routes.

Pharmacological Properties

Mechanism of Action

While the search results provide limited specific information on the mechanism of action of Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride, several aspects can be inferred based on its structural characteristics:

The piperazine moiety represents a common pharmacophore found in numerous bioactive compounds. When deprotonated from its salt form, this structural element can interact with various receptors and enzymes, potentially modulating their activity. The dinitrogen pattern of piperazine often facilitates binding to multiple interaction sites within protein targets.

The oxetane ring contributes to the compound's three-dimensional structure and may enhance its stability and bioavailability compared to acyclic analogs. The conformational constraints imposed by this four-membered ring can influence binding orientation and affinity for biological targets.

For the dihydrochloride salt specifically, the protonated state of the piperazine nitrogens would alter the electronic properties and hydrogen-bonding capabilities compared to the free base form. This would influence the initial interactions with biological systems until deprotonation occurs in physiological environments.

The research applications mentioned in the search results suggest potential activity in antimicrobial and anticancer domains, though the specific molecular targets and mechanisms would require further investigation to elucidate fully.

Structure-Activity Relationships

Understanding structure-activity relationships for Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride requires consideration of its key structural elements:

The oxetane ring represents a distinctive structural feature that contributes significantly to the compound's properties. Search result mentions research on oxetane-containing compounds as bioisosteres, suggesting that this structural element can provide advantages over conventional functional groups while maintaining essential biological activity.

The piperazine component, common in many biologically active compounds, typically contributes to binding interactions with receptors, particularly those involving hydrogen bonding and ionic interactions. The dihydrochloride salt form modifies these properties, with deprotonation necessary before the typical binding modes of piperazine become available.

The methyl ester functionality provides a site for potential metabolic processing and further derivatization to optimize activity. Modification at this position could significantly affect pharmacokinetic properties and target binding.

Compounds combining oxetane rings with nitrogen-containing heterocycles have shown promise in various therapeutic areas. For example, search result mentions "pyrazolopyridine inhibitors of Protein Kinase Cθ (PKCθ)" with oxetane groups that "ameliorate symptoms of experimental autoimmune encephalomyelitis" , suggesting activity in immunomodulatory contexts.

Analytical Methods

Identification Techniques

Accurate identification of Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride requires appropriate analytical methods:

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary technique for structural confirmation. Both 1H and 13C NMR would provide valuable information about the compound's structure, with the search results indicating that 1H NMR has been used to assess the stability of related oxetane-carboxylic acids . For the dihydrochloride salt specifically, NMR would reveal characteristic shifts for the protonated piperazine nitrogens.

Mass Spectrometry (MS) would enable molecular weight confirmation and structural analysis through fragmentation patterns. The parent compound and salt form would show distinctive mass profiles, with the salt typically analyzed after solvent-mediated dissociation.

Infrared (IR) Spectroscopy could identify key functional groups, including the ester carbonyl, oxetane C-O stretching, and N-H stretching vibrations from the protonated piperazine in the salt form. This technique provides complementary information to NMR and MS for structural confirmation.

X-ray Crystallography would offer definitive three-dimensional structural confirmation, particularly valuable for understanding the salt form's crystal packing arrangements and intermolecular interactions. The search results mention crystallographic analysis being used to confirm the structure of an isomerized oxetane compound .

Quantitative Analysis

For quantitative determination of Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride in various contexts:

HPLC with ultraviolet (UV) detection represents a standard approach for quantitative analysis, assuming the compound has sufficient UV absorption properties from its structural features. Method development would require optimization of mobile phase composition, column selection, and detection parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher sensitivity and specificity, particularly valuable for analyzing the compound in complex matrices or at low concentrations. Multiple reaction monitoring (MRM) approaches could offer enhanced selectivity.

Spectrophotometric methods might be applicable after appropriate derivatization to enhance UV absorption or fluorescence properties, potentially useful for high-throughput analysis in certain applications.

Titration methods could be particularly relevant for the dihydrochloride salt form, enabling direct quantification of the chloride content as a measure of salt stoichiometry and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume